Prop-2-yn-1-yl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
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Overview
Description
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is a synthetic organic compound that features both a benzothiazole moiety and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclocondensation of o-aminothiophenol with carboxylic acids or their derivatives.
Attachment of the Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Coupling with Butanoic Acid Derivative: The final step involves coupling the benzothiazole derivative with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It can serve as a probe for studying biological processes involving benzothiazole derivatives.
Mechanism of Action
The mechanism of action of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The propargyl group can undergo click chemistry reactions, allowing for the covalent modification of biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.
Propargyl Derivatives: Compounds like propargylamines have similar reactivity due to the presence of the propargyl group.
Uniqueness
PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is unique due to the combination of the benzothiazole and propargyl moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
prop-2-ynyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C15H14N2O3S/c1-2-10-20-14(19)9-5-8-13(18)17-15-16-11-6-3-4-7-12(11)21-15/h1,3-4,6-7H,5,8-10H2,(H,16,17,18) |
InChI Key |
WQVUGHNRHYJLIP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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